2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a cyclopentylthio group, a pyrazin-2-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the cyclopentylthio group, the pyrazin-2-yloxy group, and the piperidin-1-yl group. Common synthetic routes may include:
Formation of the Cyclopentylthio Group: This step might involve the reaction of cyclopentylthiol with an appropriate electrophile.
Formation of the Pyrazin-2-yloxy Group: This could involve the reaction of pyrazine with an appropriate alkylating agent.
Formation of the Piperidin-1-yl Group: This step might involve the reaction of piperidine with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce any ketone or other reducible groups present.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidin-1-yl or pyrazin-2-yloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propane: Similar structure with a propane backbone instead of ethanone.
Uniqueness
The uniqueness of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFXTHNWYTOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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